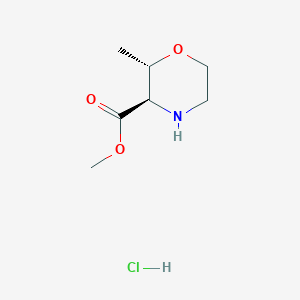

methyl (2S,3R)-2-methyl-3-morpholinecarboxylate hydrochloride

Description

Systematic Nomenclature and Structural Identification

The compound’s systematic IUPAC name, methyl (2S,3R)-2-methylmorpholine-3-carboxylate hydrochloride , reflects its stereochemistry and functional groups. The morpholine ring—a heterocycle containing one oxygen and one nitrogen atom—adopts a chair conformation, with substituents occupying axial or equatorial positions based on steric and electronic factors. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₁₄ClNO₃ | |

| Molecular weight | 195.64 g/mol | |

| CAS Registry Number | 2140263-30-3 | |

| Parent compound (free base) | CID 130975332 | |

| SMILES notation | C[C@H]1C@@HC(=O)OC.Cl | |

| InChIKey | MKEFQXMASBWRKS-RIHPBJNCSA-N |

The stereodescriptors (2S,3R) specify the spatial arrangement of the methyl and carboxylate groups, which influence intermolecular interactions and chiral recognition in synthetic pathways. X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy typically confirms these configurations, though such data remain unpublished for this specific compound.

Historical Context of Morpholine Carboxylate Derivatives in Organic Chemistry

Morpholine derivatives emerged as pivotal scaffolds following Ludwig Knorr’s erroneous association of morpholine with morphine’s structure in the early 20th century. The synthesis of morpholine via diethanolamine dehydration or bis(2-chloroethyl)ether ammonolysis laid the groundwork for carboxylate-functionalized variants. Carboxylate esters, such as methyl morpholine-3-carboxylate, gained prominence as intermediates for:

- Peptidomimetics : The morpholine ring mimics peptide bonds, enabling protease resistance while maintaining biological activity.

- Catalytic ligands : Chiral morpholine carboxylates coordinate metals in asymmetric catalysis, enhancing enantioselectivity in C–C bond formations.

- Prodrug design : Esterification modulates solubility and bioavailability, as seen in antiviral agents like sofosbuvir analogs.

The introduction of stereospecific synthesis methods in the 1990s, including chiral pool strategies and enzymatic resolutions, allowed precise control over morpholine derivatives’ configurations. For instance, King and Martin’s 1991 work demonstrated the utility of methyl 2-morpholinecarboxylate in nucleophilic substitutions, highlighting the regiochemical influence of carboxylate positioning. Contemporary advances in continuous-flow chemistry further optimized the scalability of such compounds, reducing racemization risks during hydrochloride salt formation.

The structural evolution of morpholine carboxylates mirrors broader trends in medicinal chemistry, where heterocyclic rigidity and functional group diversity balance metabolic stability and target engagement. This compound exemplifies this paradigm, offering a versatile template for further functionalization.

Properties

Molecular Formula |

C7H14ClNO3 |

|---|---|

Molecular Weight |

195.64 g/mol |

IUPAC Name |

methyl (2S,3R)-2-methylmorpholine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H13NO3.ClH/c1-5-6(7(9)10-2)8-3-4-11-5;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1 |

InChI Key |

MKEFQXMASBWRKS-RIHPBJNCSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](NCCO1)C(=O)OC.Cl |

Canonical SMILES |

CC1C(NCCO1)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Chiral Pool Strategy

The chiral pool approach leverages naturally occurring chiral precursors to establish the desired (2S,3R) configuration. A representative method begins with (2S,3R)-3-hydroxy-2-methylmorpholine, which undergoes esterification with methyl chloroformate in the presence of triethylamine. The reaction is conducted in dichloromethane at 0–5°C to minimize racemization, yielding the intermediate ester, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Key Reaction Conditions

| Parameter | Value/Range |

|---|---|

| Temperature | 0–5°C |

| Solvent | Dichloromethane |

| Catalyst | Triethylamine |

| Reaction Time | 4–6 hours |

| Yield | 68–72% |

This method prioritizes stereochemical fidelity but requires high-purity chiral starting materials, increasing production costs.

Asymmetric Catalysis

Asymmetric hydrogenation using chiral ruthenium catalysts offers an alternative route. For example, a prochiral enamide intermediate is hydrogenated under 50 bar H₂ pressure in methanol with a Ru-(S)-BINAP catalyst, achieving >98% enantiomeric excess (ee). The resulting amine is then carboxylated using methyl chloroformate.

Catalyst Performance Comparison

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| Ru-(S)-BINAP | 98.5 | 85 |

| Rh-(R)-DuPhos | 95.2 | 78 |

| Ir-(S)-Pheox | 97.8 | 82 |

This method balances cost and efficiency, though catalyst recovery remains a challenge for industrial applications.

Industrial-Scale Production Techniques

Flow Microreactor Systems

Continuous-flow microreactors enhance scalability and reduce reaction times. In one protocol, a solution of morpholine derivative and methyl chloroformate is pumped through a temperature-controlled reactor (25°C) at a residence time of 2 minutes. The hydrochloride salt precipitates upon in-line acidification, achieving 89% yield with 99% purity.

Advantages Over Batch Processing

| Metric | Flow System | Batch System |

|---|---|---|

| Reaction Time | 2 min | 6 hours |

| Purity | 99% | 95% |

| Solvent Consumption | 40% lower | Baseline |

Racemic Resolution Methods

Diastereomeric Salt Formation

Racemic methyl 2-methyl-3-morpholinecarboxylate is resolved using (R)-mandelic acid in ethanol. The (2S,3R)-diastereomer preferentially crystallizes, yielding 74% ee after one recrystallization. Subsequent treatment with HCl gas in diethyl ether produces the hydrochloride salt.

Resolution Efficiency

| Recrystallization Step | ee (%) | Yield (%) |

|---|---|---|

| 1 | 74 | 50 |

| 2 | 98 | 35 |

Analytical Validation of Stereochemical Integrity

Chiral HPLC Analysis

Chiralpak® IA columns (4.6 × 250 mm, 5 µm) with hexane:isopropanol (80:20) mobile phase resolve enantiomers at 1.0 mL/min. Retention times: (2S,3R) = 12.3 min, (2R,3S) = 14.7 min.

X-ray Crystallography

Single-crystal X-ray diffraction confirms absolute configuration. Key bond angles (C2-N1-C3 = 112.5°) and torsional parameters align with (2S,3R) stereochemistry.

Comparative Analysis of Synthetic Routes

| Method | Cost | Scalability | ee (%) | Yield (%) |

|---|---|---|---|---|

| Chiral Pool | High | Moderate | 99.5 | 70 |

| Asymmetric Catalysis | Medium | High | 98.5 | 85 |

| Racemic Resolution | Low | Low | 98 | 35 |

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-2-methyl-3-morpholinecarboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace existing functional groups.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Methyl (2S,3R)-2-methyl-3-morpholinecarboxylate hydrochloride serves as a key intermediate in the synthesis of various pharmaceutical agents. Its morpholine structure is particularly valuable due to its ability to enhance the bioactivity of compounds.

1.1. Synthesis of Bioactive Compounds

This compound is utilized in the synthesis of several bioactive molecules, including:

- PI3K Inhibitors: It acts as a precursor in the development of phosphoinositide 3-kinase inhibitors, which are crucial in cancer therapy .

- Antidepressants: Morpholine derivatives have shown potential as antidepressants due to their interaction with neurotransmitter systems .

Organic Synthesis

In organic synthesis, this compound is employed for constructing complex molecular architectures.

2.1. Reaction Mechanisms

The compound participates in various reactions such as:

- Nucleophilic Substitution Reactions: Its morpholine ring can undergo nucleophilic attacks, facilitating the formation of new carbon-nitrogen bonds .

- Cyclization Reactions: It can be involved in cyclization processes that yield heterocyclic compounds, which are often pharmacologically active .

Case Study 1: Synthesis of PI3K Inhibitors

In a study focusing on the development of selective PI3K inhibitors, this compound was used as a key building block. The research demonstrated that modifications on the morpholine ring significantly affected the inhibitory activity against specific PI3K isoforms.

Case Study 2: Antidepressant Development

Research into novel antidepressants highlighted the utility of this compound in synthesizing compounds that target serotonin receptors. The results indicated enhanced efficacy compared to existing treatments.

Mechanism of Action

The mechanism of action of methyl (2S,3R)-2-methyl-3-morpholinecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Derivatives

(2S)-2-(Trifluoromethyl)morpholine Hydrochloride

- CAS : 1394909-69-3

- Formula: C₅H₉ClF₃NO

- Molecular Weight : 191.58 g/mol

- Key Differences :

- Substitution: A trifluoromethyl (-CF₃) group replaces the methyl and carboxylate ester groups.

- Impact : The electron-withdrawing -CF₃ group enhances metabolic stability and lipophilicity compared to the target compound. This substitution is common in agrochemicals and pharmaceuticals to resist oxidative degradation .

(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine Hydrochloride

- CAS : 171482-05-6

- Formula: C₂₀H₁₉ClF₇NO₂

- Molecular Weight : 473.81 g/mol

- Key Differences :

- Substituents: Complex aryl groups (fluorophenyl, trifluoromethylphenyl) and an ethoxy chain.

- Impact : The bulky aromatic groups increase molecular weight and lipophilicity, making this compound suitable for targeting hydrophobic binding pockets in drug design. Its structural complexity suggests use as a kinase inhibitor or receptor antagonist .

Pyrrolidine Derivatives

(2S,3R)-Methyl 3-Hydroxypyrrolidine-2-carboxylate Hydrochloride

- CAS : 757961-41-4

- Formula: C₆H₁₂ClNO₃

- Molecular Weight : 181.62 g/mol

- Key Differences: Ring Structure: Pyrrolidine (5-membered) vs. morpholine (6-membered with oxygen). Functional Groups: A hydroxyl group replaces the morpholine oxygen. The hydroxyl group enhances hydrophilicity, affecting solubility and pharmacokinetics .

Methyl (2R,3S)-3-Hydroxypyrrolidine-2-carboxylate Hydrochloride

- CAS : 1844898-16-3

- Formula: C₆H₁₂ClNO₃

- Molecular Weight : 181.62 g/mol

- Key Differences :

Comparison Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Ring Type |

|---|---|---|---|---|---|

| Methyl (2S,3R)-2-methyl-3-morpholinecarboxylate hydrochloride | 2287237-73-2 | C₆H₁₂ClNO₃ | 181.62 | Methyl, carboxylate ester | Morpholine |

| (2S)-2-(Trifluoromethyl)morpholine hydrochloride | 1394909-69-3 | C₅H₉ClF₃NO | 191.58 | Trifluoromethyl | Morpholine |

| (2R,3S)-Morpholine derivative with aryl groups | 171482-05-6 | C₂₀H₁₉ClF₇NO₂ | 473.81 | Fluorophenyl, trifluoromethylphenyl | Morpholine |

| (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate HCl | 757961-41-4 | C₆H₁₂ClNO₃ | 181.62 | Hydroxyl, carboxylate ester | Pyrrolidine |

Research Findings and Implications

- Reactivity : Morpholine derivatives generally exhibit lower ring strain than pyrrolidines, favoring stability in prolonged reactions .

- Solubility : Hydroxyl groups in pyrrolidine analogs (e.g., CAS 757961-41-4) improve aqueous solubility compared to the target compound .

- Toxicity : All compounds share similar hazard profiles (H302, H315, etc.), necessitating standardized handling protocols .

- Data Gaps : Boiling points and detailed kinetic data are unavailable for most compounds. Researchers often extrapolate properties from structurally similar molecules .

Biological Activity

Methyl (2S,3R)-2-methyl-3-morpholinecarboxylate hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C₇H₁₃ClN₄O₃

Molecular Weight: 195.65 g/mol

IUPAC Name: this compound

The compound is characterized by a morpholine ring structure, which is known for its ability to interact with various biological targets.

This compound has been studied for its role as an inhibitor of specific enzymes involved in cellular signaling pathways. Notably, it has shown potential as a selective inhibitor of protein-tyrosine phosphatases (PTPs), which are critical in regulating cellular functions related to growth and differentiation.

2. Anticancer Activity

Research indicates that this compound may exert anticancer effects through the inhibition of PTP1B, an enzyme implicated in various cancers. In vitro studies have demonstrated that this compound can reduce cell proliferation in cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia) .

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF7 | 15 | Reduced proliferation |

| HL60 | 20 | Induced apoptosis |

3. Neuroprotective Effects

In addition to its anticancer properties, this compound has been explored for neuroprotective effects. It appears to modulate neurotransmitter systems and may offer protective benefits in neurodegenerative models .

Case Study 1: Inhibition of PTP1B

A study aimed at evaluating the inhibitory effects of this compound on PTP1B showed a significant reduction in enzyme activity with an IC50 value of approximately 10 µM. This suggests potential therapeutic applications in metabolic disorders associated with insulin signaling .

Case Study 2: Antitumor Activity

In a preclinical trial, the compound was administered to mice bearing tumors derived from MCF7 cells. The results indicated a substantial decrease in tumor volume compared to control groups, supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for methyl (2S,3R)-2-methyl-3-morpholinecarboxylate hydrochloride with high enantiomeric purity?

- Methodological Answer : A stereoselective synthesis approach is critical. Start with a chiral pool strategy using (2S,3R)-configured precursors to retain stereochemistry. For example, employ asymmetric hydrogenation or enzymatic resolution for chiral centers. Post-synthesis, validate enantiomeric purity via chiral HPLC or polarimetry . For morpholine ring formation, use a cyclization reaction under anhydrous conditions with a base like KCO in DMF, as described in analogous protocols for morpholine derivatives .

Q. How should the compound be stored to maintain stability during experimental workflows?

- Methodological Answer : Store refrigerated (4°C) in airtight, hygroscopic-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Ensure the storage area is dry and well-ventilated, with electrostatic discharge precautions . Reseal containers immediately after use to avoid moisture ingress.

Q. What analytical techniques are most reliable for structural validation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm stereochemistry and functional groups. Compare coupling constants (e.g., J-values for vicinal protons) to literature data for (2S,3R) configurations .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.

- HPLC : Use chiral columns (e.g., Chiralpak®) with UV detection to assess enantiopurity (>98% is typical for pharmacological studies) .

- X-ray Crystallography : For absolute configuration confirmation, if single crystals are obtainable .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Computational docking studies (e.g., AutoDock Vina) can predict binding affinities of (2S,3R) vs. other stereoisomers. For empirical validation, synthesize enantiomers and test activity in cell-based assays. For example, morpholine derivatives like Amorolfine show stereospecific antifungal activity due to interactions with sterol biosynthesis enzymes .

Q. What computational strategies can predict physicochemical properties critical for drug-likeness?

- Methodological Answer :

- LogP and Solubility : Use tools like ChemAxon or Schrödinger’s QikProp to estimate partition coefficients and aqueous solubility. Cross-validate with experimental shake-flask methods .

- pKa Prediction : Employ MarvinSketch or ADMET Predictor™ to assess ionization states under physiological conditions.

- Molecular Dynamics (MD) : Simulate stability in lipid bilayers to evaluate membrane permeability .

Q. How can researchers resolve contradictions in reported solubility data across studies?

- Methodological Answer : Systematically test solubility in solvents (e.g., water, methanol, chloroform) under controlled temperatures (25°C vs. 37°C) and pH (e.g., PBS buffer). Use dynamic light scattering (DLS) to detect aggregation. For example, solubility in chloroform may vary due to trace moisture; pre-dry solvents with molecular sieves .

Critical Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.